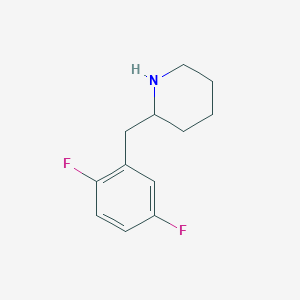

2-(2,5-Difluorobenzyl)piperidine

Description

Contextualization of Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in the field of medicinal chemistry and drug discovery. nih.govmdpi.com Its derivatives are ubiquitous in pharmaceuticals, appearing in more than twenty different classes of drugs and a vast array of natural alkaloids. nih.govresearchgate.net The prevalence of the piperidine moiety stems from its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. thieme-connect.com As a saturated heterocycle, its three-dimensional structure can be precisely manipulated to optimize interactions with biological targets. url.edu

Rationale for Investigation of Fluorinated Benzylpiperidine Scaffolds

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. core.ac.uk The substitution of hydrogen with fluorine in a benzylpiperidine scaffold can profoundly influence several key properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can affect how the molecule interacts with its biological target. core.ac.uk

Furthermore, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life in the body. ethz.ch Fluorine substitution can also modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. core.ac.uk While a single fluorine atom can increase lipophilicity, the effect of multiple fluorine atoms can vary. core.ac.uk

In the context of benzylpiperidine scaffolds, fluorination of the phenyl ring can lead to more potent and selective interactions with target receptors. researchgate.net The specific positioning of fluorine atoms, such as the 2,5-difluoro pattern, creates a unique electronic and steric profile that can optimize binding to hydrophobic pockets within enzymes or receptors. This strategic fluorination is a key rationale for investigating compounds like 2-(2,5-Difluorobenzyl)piperidine, as researchers aim to leverage these benefits to develop novel therapeutic agents. researchgate.netnih.gov

Overview of Academic Research Trajectories for this compound and Related Analogues

Academic and industrial research into this compound and its analogues is primarily situated within the broader context of drug discovery and the development of new bioactive molecules. While specific, in-depth studies on this compound itself are not extensively detailed in publicly available literature, its structural motifs are present in more complex molecules investigated for various therapeutic targets. ontosight.ai The research trajectory follows the exploration of structure-activity relationships (SAR), where the 2,5-difluorobenzyl group is used as a building block to probe interactions with biological systems. ontosight.ai

Research on related compounds highlights the importance of the substitution pattern on the fluorinated ring. For example, comparative studies between 2,4-difluoro and 2,5-difluoro isomers have shown that the position of the fluorine atoms significantly impacts biological activity. The 4-(2,5-Difluorobenzoyl)piperidine analogue has been noted for its neuropharmacological effects, whereas the 2,4-difluoro isomer is more associated with enzyme inhibition, underscoring the subtle yet critical influence of fluorine placement.

The synthesis of these compounds is also a key area of investigation. Researchers have developed various synthetic routes to access substituted piperidines, often starting from materials like 4-(2,4-difluorobenzoyl)piperidine hydrochloride to create key intermediates for larger drug molecules. researchgate.netgoogle.com The research trajectory for analogues often involves scaffold hopping, where the benzylpiperidine core is combined with other heterocyclic systems to explore new chemical space and identify ligands with high affinity and selectivity for specific targets, such as GluN2B receptors or dopamine (B1211576) receptors. researchgate.netnih.gov The compound this compound serves as a valuable research chemical and synthetic intermediate in these ongoing efforts to develop novel and more effective pharmaceuticals. evitachem.com

Compound Data

| Compound Name |

| This compound |

| 1-Cycloheptyl-N-(2,5-difluorobenzyl)-6-oxo-3-piperidinecarboxamide |

| 4-(2,5-Difluorobenzoyl)piperidine |

| 4-(2,4-Difluorobenzoyl)piperidine |

| 4-(2,4-Difluorobenzoyl)piperidine hydrochloride |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H15F2N | uni.lu |

| Molecular Weight | 211.25 g/mol | (Calculated) |

| Monoisotopic Mass | 211.11725 Da | uni.lu |

| IUPAC Name | 2-[(2,5-difluorophenyl)methyl]piperidine | uni.lu |

| InChI Key | BRXLXFUVSAPNOZ-UHFFFAOYSA-N | uni.lu |

| SMILES | C1CCNC(C1)CC2=C(C=CC(=C2)F)F | uni.lu |

| XlogP (Predicted) | 2.9 | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2,5-difluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-10-4-5-12(14)9(7-10)8-11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXLXFUVSAPNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343049-89-7 | |

| Record name | 2-(2,5-difluorobenzyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,5 Difluorobenzyl Piperidine and Its Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a cornerstone of synthetic organic chemistry, with a multitude of methods developed to access this important scaffold. These strategies can be broadly categorized into methods that construct the ring from acyclic precursors and those that modify a pre-existing ring system. researchgate.net This section will delve into the primary methods for building the piperidine skeleton from the ground up.

Cyclization Reactions in Piperidine Synthesis

Cyclization reactions are a powerful tool for the synthesis of piperidines, offering a direct route to the six-membered heterocyclic ring. These reactions can be classified as either intramolecular, where a single molecule undergoes ring closure, or intermolecular, involving the combination of two or more components to form the ring. nih.gov

Intramolecular cyclization is a prominent strategy for piperidine synthesis, involving the formation of a ring from a single molecular entity. nih.gov This approach is advantageous as it can provide a high degree of control over the stereochemistry of the final product. A variety of reacting groups and newly formed bonds are involved in these transformations. nih.gov

Key intramolecular cyclization strategies include:

Metal-catalyzed cyclization: Various metals can catalyze the ring-closing reaction. nih.gov

Electrophilic cyclization: This involves the attack of a nucleophile on an electrophilic center within the same molecule to form the ring. nih.gov

Aza-Michael reaction: An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov

Reductive hydroamination/cyclization cascade: This method can be used for the synthesis of piperidines from alkynes. nih.gov

For instance, the gold(I)-catalyzed intramolecular dearomatization/cyclization of appropriate precursors can yield polysubstituted piperidines. nih.gov Similarly, oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, can lead to the formation of substituted piperidines through difunctionalization of a double bond and simultaneous N-heterocycle formation. nih.gov

A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org The diastereoselectivity of this reaction can be enhanced by using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride. organic-chemistry.org

Intermolecular annulation involves the formation of a ring from two or more separate components. nih.gov This approach is often used in two-component or multi-component reactions to construct the piperidine ring. nih.gov A common strategy in two-component intermolecular reactions is the formation of a C-N and a C-C bond, or two C-N bonds. nih.gov

One notable example is the [5 + 1] annulation method, which can be achieved through a hydrogen borrowing strategy. nih.gov Diels-Alder reactions, particularly those with inverse electron-demand, have also been employed for the construction of fused pyridine (B92270) rings, which can subsequently be reduced to piperidines. nih.gov Furthermore, tunable [3+2] and [4+2] annulations provide divergent pathways to access N-heterocycles like pyrrolidines and piperidines directly from olefins. rsc.org

Reductive Amination Pathways

Reductive amination is a widely utilized and versatile method for the synthesis of amines, including the construction of the piperidine ring. beilstein-journals.orgnih.gov This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. nih.gov This method is particularly useful in [5 + 1] annulation strategies for piperidine synthesis. nih.gov

A double reductive amination cascade has been successfully employed for the stereoselective synthesis of 2-dienyl-substituted piperidines. rsc.org In this process, a 1,5-keto-aldehyde reacts with a primary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding piperidine product with high diastereoselectivity. rsc.org The stereochemical outcome is controlled by the reduction of an intermediate cyclic iminium species. rsc.org

The choice of reducing agent can be critical in controlling the diastereoselectivity of the reaction. For example, in the synthesis of 2-substituted piperidines, the use of LiBHEt₃ or L-Selectride can favor one diastereomer, while switching to diisobutylaluminum-hydride (DIBAL-H) can produce the opposite epimer with high selectivity. google.com

| Reactants | Reducing Agent | Product | Diastereoselectivity |

| 1,5-keto-aldehyde, primary amine | NaBH(OAc)₃ | 2-dienyl-substituted piperidine | Single diastereoisomer |

| (Ss)-5-chlorinated N-tert-butanesulfinyl ketimines | LiBHEt₃ or L-Selectride | (Ss,R)-N-tert-butanesulfinyl-2-substituted piperidine | 99:1 |

| (Ss)-5-chlorinated N-tert-butanesulfinyl ketimines | DIBAL-H | (Ss,S)-N-tert-butanesulfinyl-2-substituted piperidine | 1:99 |

Table 1: Examples of Reductive Amination in Piperidine Synthesis

Radical-Mediated Cyclization Techniques

Radical-mediated cyclization has emerged as a powerful tool for the synthesis of piperidine derivatives. rsc.org These reactions involve the generation of a radical species which then undergoes an intramolecular cyclization to form the six-membered ring. nih.gov This approach is often characterized by mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

One strategy involves the photoredox-mediated radical cyclization of aldehydes with pendant alkenes. organic-chemistry.org This method, utilizing a combination of photoredox, cobaloxime, and amine catalysis, can produce 5-, 6-, and 7-membered rings. organic-chemistry.org Another approach is the intramolecular cyclization of linear amino-aldehydes catalyzed by a cobalt(II) complex. nih.gov

Furthermore, polysubstituted piperidines can be prepared via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org The stereoselective synthesis of 2,4,5-trisubstituted piperidines has also been achieved through radical cyclization, with the diastereomeric ratio being influenced by the nature of the radical stabilizing group. birmingham.ac.uk

| Radical Precursor | Catalyst/Initiator | Product | Key Features |

| Aldehydes with pendant alkenes | Photoredox, cobaloxime, and amine catalysis | 5-, 6-, and 7-membered rings | Mild conditions, alkene transposition |

| Linear amino-aldehydes | Cobalt(II) catalyst | Piperidines and pyrrolidones | Good yields |

| α-aminoalkyl radicals | - | Polysubstituted piperidines | Cyclization onto unactivated double bonds |

| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | 2,4-disubstituted piperidines | Enhanced diastereoselectivity |

Table 2: Examples of Radical-Mediated Cyclization for Piperidine Synthesis

Stereoselective Approaches to Substituted Piperidines

The development of stereoselective methods for the synthesis of substituted piperidines is of significant importance due to the prevalence of chiral piperidine motifs in biologically active molecules. researchgate.netresearchgate.net These approaches aim to control the three-dimensional arrangement of atoms in the final product, leading to the formation of a single or a major stereoisomer.

One effective strategy is the use of chiral auxiliaries. For example, chiral sulfinamides have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. researchgate.net The N-tert-butanesulfinyl group can act as an electron-withdrawing group in 1-azadienes, enabling the diastereoselective synthesis of densely substituted pyrrolidines and, by extension, piperidines through 1,3-dipolar cycloadditions. researchgate.net

Another approach involves the use of chiral catalysts. Asymmetric hydrogenation of ketones catalyzed by chiral metal complexes is a key method for preparing valuable chiral alcohols, which can be precursors to chiral piperidines. researchgate.net Transaminases, a class of enzymes, have also been employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org

Furthermore, a modular and stereoselective synthesis of substituted piperidin-4-ols has been developed through a one-pot sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method offers excellent diastereoselectivities in the ring-forming step. nih.gov

| Method | Key Feature | Example | Stereoselectivity |

| Chiral Auxiliaries | Use of N-tert-butanesulfinylimine | 1,3-dipolar cycloadditions | High regio- and diastereoselectivities |

| Biocatalysis | Transaminase-triggered cyclization | Synthesis of 2-substituted piperidines from ω-chloroketones | Up to >99.5% ee |

| Metal Catalysis | Gold-catalyzed cyclization/Ferrier rearrangement | Synthesis of piperidin-4-ols | Excellent diastereoselectivities |

| Asymmetric Hydrogenation | Chiral Ir-catalyzed hydrogenation | Synthesis of chiral tetrahydroquinoxalines | High yields and excellent enantioselectivities |

Table 3: Stereoselective Approaches to Substituted Piperidines

Introduction of the 2,5-Difluorobenzyl Moiety

Once the piperidine ring is formed or during its synthesis, the 2,5-difluorobenzyl group must be installed. This can be achieved through several reliable synthetic methods, including nucleophilic substitution and palladium-catalyzed coupling reactions.

Nucleophilic substitution is a fundamental transformation for forming C-N and C-C bonds. In this context, a piperidine derivative can act as a nucleophile, attacking an electrophilic 2,5-difluorobenzyl halide (e.g., bromide or chloride). This SN2 reaction results in the N-alkylation of the piperidine. nih.gov

Alternatively, a pre-formed 2-lithiated piperidine or a related organometallic species can act as a nucleophile, displacing a halide from 2,5-difluorobenzyl halide. More commonly in aromatic systems, nucleophilic aromatic substitution (SNAr) can be employed where a nucleophile displaces a leaving group (like fluorine) from an activated aromatic ring. nih.govbeilstein-journals.org For a difluorinated benzene (B151609) ring, the fluorine atoms are activated towards substitution, and a suitable piperidine-based nucleophile could potentially displace one of the fluorine atoms, although this would lead to a direct C-N linkage to the aromatic ring rather than the desired benzyl (B1604629) structure. beilstein-journals.org Therefore, the most direct route involves the reaction of a piperidine nitrogen with 2,5-difluorobenzyl bromide.

| Reaction Type | Reactants | Key Features |

| N-Alkylation (SN2) | Piperidine + 2,5-Difluorobenzyl Halide | Forms a C-N bond at the piperidine nitrogen. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Piperidine + Activated Fluorinated Aromatic Ring | Typically involves displacement of a fluorine atom directly on the ring. nih.govbeilstein-journals.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org To form 2-(2,5-difluorobenzyl)piperidine, a C(sp²)-C(sp³) bond must be constructed between the aromatic ring and the methylene (B1212753) bridge, or a C(sp³)-C(sp³) bond between the methylene bridge and the piperidine ring.

One strategy involves the coupling of a benzyl indium reagent, generated from 2,5-difluorobenzyl bromide and indium metal, with an appropriate electrophilic piperidine derivative in a palladium-catalyzed reaction. nih.gov This method is operationally simple and tolerates a variety of functional groups. nih.gov Alternatively, a palladium catalyst can facilitate the coupling of an organometallic piperidine reagent (e.g., a zinc or boron derivative) with 2,5-difluorobenzyl halide. The choice of ligands, such as Buchwald-type phosphines or N-heterocyclic carbenes, is crucial for achieving high chemoselectivity and yield. rsc.org

| Coupling Partners | Catalyst System (Example) | Key Features |

| Benzyl Indium Reagent + Halogenated Piperidine | Palladium Catalyst (e.g., Pd(PPh₃)₄) | In situ generation of the organometallic reagent. nih.gov |

| Organometallic Piperidine + 2,5-Difluorobenzyl Halide | Palladium Catalyst + Ligand (e.g., Buchwald-type phosphine) | Versatile method for C-C bond formation. rsc.org |

Synthesis of Key Precursor Compounds and Intermediates

The efficient construction of the final product relies on the availability of key starting materials and intermediates. Fluorinated benzoylpiperidines are particularly important precursors for a wide range of piperidine-containing drug candidates. nih.gov

Fluorinated benzoylpiperidines serve as versatile intermediates. The benzoylpiperidine fragment can be synthesized through several straightforward methods involving low-cost reagents. nih.gov A common approach is the Friedel-Crafts acylation, where a fluorinated aromatic compound (like 1,4-difluorobenzene) reacts with a piperidine-derived acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.gov

The necessary piperidine acyl chloride precursor is often derived from commercially available isonipecotic acid. nih.gov The synthesis typically begins with the N-protection of isonipecotic acid (e.g., N-acetylation) to prevent side reactions, followed by conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.gov

Another widely used method is the Weinreb-Nahm ketone synthesis. nih.gov This involves the reaction of a fluorinated aryllithium or Grignard reagent (derived from a compound like 1-bromo-2,5-difluorobenzene) with an N-methoxy-N-methylamide derivative of a piperidine carboxylic acid (a Weinreb amide). nih.gov This method is known for its high yield and chemoselectivity, as the intermediate tetrahedral adduct is stable and does not typically undergo over-addition.

| Method | Key Reagents | Intermediate | Key Features |

| Friedel-Crafts Acylation | Fluorinated Aromatic, Piperidine Acyl Chloride, AlCl₃ | N-protected piperidine acyl chloride. nih.gov | Direct acylation of the aromatic ring. nih.gov |

| Weinreb-Nahm Ketone Synthesis | Fluorinated Aryl Organometallic, Weinreb Amide of Piperidine | Weinreb amide (e.g., 1-tBu-N-methoxy-N-methylpiperidine-4-carboxamide). nih.gov | High yield, avoids over-addition. nih.gov |

Preparation of Piperidine-Scaffolded Intermediates

The key intermediate for the synthesis of this compound is 2-(2,5-difluorobenzyl)pyridine. The preparation of such substituted pyridines can be achieved through various synthetic strategies, with cross-coupling reactions being a particularly powerful and versatile approach. rsc.orgnih.gov

One plausible method for the synthesis of the 2-(2,5-difluorobenzyl)pyridine intermediate is a palladium-catalyzed cross-coupling reaction. rsc.org This could involve the coupling of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with a suitable 2,5-difluorobenzyl organometallic reagent, such as a Grignard reagent (2,5-difluorobenzylmagnesium bromide) or an organozinc reagent. The choice of catalyst, ligand, and reaction conditions is critical for the success of such coupling reactions. nih.gov

Another approach to constructing the piperidine ring is through intramolecular cyclization reactions. mdpi.comnih.gov For instance, an appropriately functionalized acyclic precursor containing both the nitrogen atom and the difluorobenzyl moiety could be induced to cyclize to form the piperidine ring.

The table below outlines a potential synthetic route for a key intermediate.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Bromopyridine, 2,5-Difluorobenzyl bromide | Mg, THF (for Grignard formation); then Pd catalyst, ligand | 2-(2,5-Difluorobenzyl)pyridine |

Process Optimization for Laboratory-Scale Synthesis

Optimizing the laboratory-scale synthesis of this compound involves a systematic evaluation of various reaction parameters to enhance yield, purity, and efficiency while ensuring safety and scalability. acs.org

For the catalytic hydrogenation step, key parameters to optimize include the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. While platinum oxide in acetic acid is a reliable system, other catalysts like palladium on carbon (Pd/C) or rhodium on alumina (B75360) could also be effective and may offer advantages in terms of cost or selectivity. researchgate.netresearchgate.net The effect of these parameters on the reaction outcome is summarized in the table below.

| Parameter | Variation | Potential Impact |

| Catalyst | PtO₂, Pd/C, Rh/Al₂O₃ | Reaction rate, selectivity, cost |

| Catalyst Loading | 0.1 mol% to 5 mol% | Reaction completeness, cost |

| Hydrogen Pressure | 1 atm to 50 bar | Reaction rate, safety considerations |

| Temperature | Room temperature to 80°C | Reaction rate, potential for side reactions |

| Solvent | Acetic acid, ethanol, methanol | Reaction rate, product solubility, work-up procedure |

Work-up procedures also present opportunities for optimization. For instance, issues such as emulsion formation during aqueous washes can be mitigated by careful pH adjustment of the reaction mixture. acs.org The choice of solvent for extraction and subsequent purification steps, such as crystallization or chromatography, is also critical for obtaining the final product in high purity.

Furthermore, for larger laboratory-scale synthesis, managing the thermal profile of the reaction is important, especially for exothermic steps. The use of a solution for reagent addition can help control the reaction temperature. acs.org The presence of small, controlled amounts of water has been found to be critical in some selective hydrogenations to minimize the formation of byproducts. researchgate.net The development of a robust and scalable process often involves a multi-pronged approach, considering factors from starting material quality to the final isolation and purification of the product. researchgate.netd-nb.info

Mechanistic Investigations of Chemical Transformations Involving the 2,5 Difluorobenzylpiperidine Scaffold

Reaction Mechanism Elucidation in Piperidine (B6355638) Ring Formation

The construction of the piperidine ring, particularly with substitution at the 2-position, can be achieved through various synthetic strategies. Among the most mechanistically intricate and powerful methods are those involving radical intermediates, which allow for the formation of the heterocyclic core through carefully orchestrated cyclization events. These pathways often involve Hydrogen Atom Transfer (HAT) and subsequent radical rebound ring closures.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted by a radical species. In the context of forming piperidine rings, intramolecular HAT, often a 1,5-HAT, can play a critical role in cascade reactions that determine the final product's stereochemistry.

A notable example is observed in the radical cyclization of acyclic precursors, such as 7-substituted-6-aza-8-bromooct-2-enoates, to form 2,4-disubstituted piperidines. While the primary reaction is a 6-exo-trig cyclization, a competing or subsequent pathway involving a 1,5-radical translocation (a form of 1,5-HAT) can occur. This process is particularly relevant when the initially formed piperidinyl radical is not trapped rapidly.

The mechanism proceeds as follows:

Initial Cyclization: A radical is generated on the side chain, which undergoes a 6-exo cyclization to form a piperidin-2-ylmethyl radical. This cyclization can produce a mixture of diastereomers.

1,5-Radical Translocation (HAT): In the minor, less stable diastereomer, the radical center can abstract a hydrogen atom from a position 1,5- to itself. In precursors with a tosyl protecting group on the nitrogen, this can involve the translocation of the radical from the exocyclic methylene (B1212753) to the tosyl group's aryl ring.

Rearrangement and Isomerization: This HAT event initiates a cascade, often a Smiles-type rearrangement, which leads to the cleavage and reformation of bonds. The cascade ultimately results in the selective erosion of the minor stereoisomer, enhancing the diastereomeric ratio of the final product in favor of the more stable isomer. The efficiency of this HAT-initiated cascade is dependent on the lifetime of the intermediate piperidine radical; slower trapping agents allow more time for the rearrangement to occur.

The core of the radical-based synthesis of the piperidine scaffold is the ring closure itself, which is often followed by a "rebound" step where the newly formed cyclic radical is quenched. The 6-exo-trig cyclization of an acyclic radical precursor is a favored pathway for constructing the six-membered piperidine ring.

A general mechanism for forming a 2-substituted piperidine via this pathway is outlined below:

Radical Generation: The reaction is initiated by generating a radical at a specific position on an acyclic amine precursor. For instance, using a bromo-derivative, a tin or silyl (B83357) radical (from initiators like AIBN with Bu₃SnH or (TMS)₃SiH) abstracts the bromine atom to leave a carbon-centered radical.

6-Exo-Trig Cyclization: The generated radical attacks an appropriately positioned double bond within the same molecule in a 6-exo fashion. This intramolecular addition is kinetically and thermodynamically favorable, leading to the formation of the six-membered piperidine ring and transferring the radical to a new position (typically an exocyclic carbon).

Radical Rebound (Trapping): The newly formed cyclic radical is highly reactive and is rapidly trapped by a hydrogen atom donor present in the reaction mixture. Reagents like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) serve this role, "rebounding" a hydrogen atom to the radical and yielding the final, stable piperidine product.

The choice of the hydrogen atom donor can significantly influence the reaction's stereochemical outcome. As detailed in the table below, using a slower H-donor like (TMS)₃SiH can lead to a higher diastereomeric ratio by allowing the HAT-based rearrangement of the minor isomer to occur before the final rebound step.

| Precursor Substituent (at future C2) | H-Atom Donor | trans:cis Ratio | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) | Bu₃SnH | 6:1 | 75 |

| Benzyl | (TMS)₃SiH | 99:1 | 85 |

| Methyl | Bu₃SnH | 3:1 | 73 |

| Methyl | (TMS)₃SiH | 10:1 | 72 |

Mechanistic Aspects of Substituent Introduction and Derivatization

Once the 2-(2,5-difluorobenzyl)piperidine scaffold is formed, further functionalization allows for the introduction of diverse substituents, which is key to modulating its pharmacological properties. A powerful strategy for deriv

Derivatization Strategies and Design of 2,5 Difluorobenzylpiperidine Analogues

Modification of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a common and versatile point for modification. Altering the substituent on this nitrogen atom can significantly impact a compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Common modifications include N-acylation, N-alkylation, and N-arylation.

N-Acylation : The introduction of an acyl group to the piperidine nitrogen is a widely used strategy. For instance, N-acylation of piperazine (B1678402) amides has been explored to develop inhibitors for enzymes like c-Jun N-terminal kinase (JNK). nih.gov In other studies, the replacement of a piperazine ring with a benzoylpiperidine portion led to a significant increase in human liver microsomal stability. mdpi.com The nature of the acyl group, ranging from simple acetyl groups to more complex benzoyl moieties, can be systematically varied to probe SAR. nih.govresearchgate.net

N-Alkylation/N-Benzylation : Attaching alkyl or substituted benzyl (B1604629) groups to the piperidine nitrogen is another fundamental approach. nih.gov Structure-activity relationship studies on N-benzylpiperidine derivatives have shown that substitutions on the benzyl ring can fine-tune the biological activity. nih.govacs.org For example, a series of substituted N-benzyl analogues of a dopamine (B1211576) transporter (DAT) specific compound were synthesized to evaluate the effects of different substituents on the phenyl ring of the benzyl moiety. nih.gov

N-Arylation : Direct attachment of an aryl or heteroaryl ring to the piperidine nitrogen can introduce significant structural changes and provide access to new chemical space. However, these reactions can be challenging, and direct arylation of piperazine has been shown in some cases to provide no advantage in inhibitory activity. nih.gov

Table 1: Examples of Piperidine Nitrogen Modifications

| Modification Type | Substituent Example | Rationale / Reported Effect | Reference |

|---|---|---|---|

| N-Acylation | Benzoyl group | Increased microsomal stability compared to piperazine analogue. | mdpi.com |

| N-Alkylation | Ethyl group | Potent pan-JNK inhibition. | nih.gov |

| N-Benzylation | Substituted Benzyl groups | Modulates affinity and selectivity for neurotransmitter transporters. | nih.govnih.gov |

Substitutions on the Piperidine Ring Carbon Atoms

Modifying the carbon framework of the piperidine ring allows for the introduction of additional functional groups that can form new interactions with a target protein, alter the molecule's conformation, or modulate its physicochemical properties. These substitutions can be introduced at various positions (C2, C3, C4, etc.) and can be either stereospecific or non-stereospecific.

Research has demonstrated the feasibility of introducing substituents at various positions on the piperidine ring. For example, a patent describes a compound where the piperidine ring is substituted at the 3-position, with a further complex moiety attached. googleapis.com The synthesis of 2-substituted piperidines is a well-explored area, with methods available for creating di- and tri-substituted derivatives. cdnsciencepub.comacs.orgmdpi.com The introduction of substituents like hydroxyl groups can lead to compounds such as 2-substituted 3-hydroxypiperidines, which are core motifs in numerous bioactive compounds. beilstein-journals.org A patent for isoxazol-3(2h)-one analogs describes the synthesis of methyl 2-(2,5-difluorobenzyl)piperidine-4-carboxylate, highlighting substitution at the C4 position. google.com Furthermore, analogues of methylphenidate with substitutions on the piperidine ring are known. wikipedia.org

Table 2: Examples of Substitutions on the Piperidine Ring

| Position | Substituent Example | Synthetic Approach / Note | Reference |

|---|---|---|---|

| C2 | Dienyl group | Stereoselective synthesis using an organometallic complex as a chiral auxiliary. | rsc.orgrsc.org |

| C3 | Hydroxyl group | Concise, stereodivergent synthesis to produce cis- and trans-isomers. | beilstein-journals.org |

| C4 | Carboxylate group | Synthesized via hydrogenation of the corresponding pyridine (B92270) derivative. | google.com |

| C2, C6 | cis-Substituents | Achieved via conjugate cuprate (B13416276) addition to a dehydropiperidinone intermediate. | cdnsciencepub.com |

Structural Modifications of the Difluorobenzyl Moiety

The 2,5-difluorobenzyl group is a critical pharmacophore, and its modification is a key strategy for analogue design. These modifications can range from simple changes in the substitution pattern to more complex bioisosteric replacements of the entire phenyl ring.

Altering Fluorine Substitution : The position and number of fluorine atoms on the benzyl ring can significantly influence metabolic stability and receptor affinity. acs.org The powerful electron-withdrawing properties of fluorine and the strength of the carbon-fluorine bond can be used to block metabolic oxidation at specific sites. acs.org Analogues with different fluorination patterns, such as 2,4-difluoro or 3,5-difluoro, can be synthesized to explore these effects. googleapis.comchemrxiv.orgvulcanchem.com

Bioisosteric Replacement : The phenyl ring itself can be replaced by other cyclic structures, a strategy known as bioisosteric replacement. drughunter.comnih.gov This is a powerful tactic in medicinal chemistry to improve ADME properties while maintaining potency. princeton.edu For example, replacing a phenyl ring with a thiophene (B33073) ring was well-tolerated in a series of piperidine analogues, leading to a highly potent compound. acs.org Other heterocycles can also be used as phenyl ring bioisosteres to modulate properties and explore new chemical space. drughunter.com

Other Ring Substitutions : Besides fluorine, other substituents can be introduced onto the benzyl ring to probe for additional interactions with the target. Studies on related N-benzylpiperidine structures have explored a wide range of substituents, including alkyl, alkenyl, alkynyl, and various polar groups, to build comprehensive structure-activity relationships. nih.gov

Table 3: Examples of Difluorobenzyl Moiety Modifications

| Modification Type | Example | Rationale / Reported Effect | Reference |

|---|---|---|---|

| Altered Fluorine Pattern | 2,4-Difluorophenyl | Investigates the impact of fluorine position on activity and metabolism. | googleapis.com |

| Bioisosteric Replacement | Thiophene ring | Replacement for a phenyl ring resulted in the most potent compound in a series. | acs.org |

| Bioisosteric Replacement | Pyridyl group | Replacement of a pyridyl group with a difluorophenyl moiety to improve CNS exposure. | chemrxiv.org |

| Additional Substitution | 4'-Alkenyl and 4'-Alkynyl groups | Introduction of these groups on the N-benzyl ring produced potent compounds. | nih.gov |

Heterocyclic Scaffolding and Hybrid Compound Design

Moving beyond simple derivatization, more advanced strategies involve using the 2,5-difluorobenzylpiperidine core as a starting point for creating entirely new heterocyclic systems or hybrid molecules. These approaches are central to modern drug discovery for exploring novel chemical space and developing multi-target ligands. mdpi.comfrontiersin.org

Scaffold Hopping : This strategy involves replacing a core molecular scaffold with a different one that maintains a similar 3D arrangement of key functional groups. acs.org For instance, the piperidine ring could be replaced with other heterocycles like morpholine (B109124) or piperazine to alter physicochemical properties such as pKa and solubility, which is crucial for CNS drug candidates. nih.govacs.orgtandfonline.com Pyrrolidine (B122466) is another common scaffold in CNS drug design. mdpi.com

Hybrid Compound Design : This approach involves covalently linking the 2,5-difluorobenzylpiperidine scaffold to another distinct pharmacophore to create a single molecule designed to interact with multiple biological targets. nih.gov For example, piperidine-based hybrid ligands have been designed as potent monoamine transporter inhibitors. nih.govnih.gov This strategy has also been applied to create hybrids of piperidine with natural products or other synthetic molecules to yield compounds with enhanced activities, such as anti-proliferative effects. rsc.orgacs.org Benzimidazole-based piperidine hybrids have been explored as potential agents for Alzheimer's disease. mdpi.com

Table 4: Examples of Heterocyclic Scaffolding and Hybrid Design

| Design Strategy | Resulting Structure / Analogue Type | Therapeutic Area / Target | Reference |

|---|---|---|---|

| Scaffold Hopping | Morpholine-based analogues | CNS disorders (general) | acs.org |

| Scaffold Hopping | Piperazine-based analogues | Antidepressants (e.g., 5-HT1A ligands) | nih.gov |

| Hybrid Compound | Piperidine-Nocaine/Modafinil hybrids | Monoamine transporter inhibitors | nih.govnih.gov |

| Hybrid Compound | Piperidine-Valproic Acid hybrid | Anti-proliferative agents for cancer | rsc.org |

| Hybrid Compound | Benzimidazole-Piperidine hybrids | Anti-Alzheimer agents (Cholinesterase inhibitors) | mdpi.com |

Stereochemical Control in Analogue Synthesis

The this compound molecule contains a chiral center at the C2 position of the piperidine ring. Consequently, it exists as a pair of enantiomers. The three-dimensional arrangement of atoms (stereochemistry) is often critical for biological activity, as stereoisomers can exhibit different potencies, selectivities, and metabolic profiles. Therefore, controlling the stereochemistry during the synthesis of analogues is of paramount importance.

Methods for achieving stereochemical control include:

Asymmetric Synthesis : This involves synthesizing a single, desired stereoisomer from the outset. This can be accomplished using chiral auxiliaries, chiral catalysts, or chiral reagents. For example, highly stereoselective syntheses of cis- and trans-2-substituted 3-hydroxypiperidines have been developed. beilstein-journals.org Other approaches employ carbohydrate auxiliaries or organometallic complexes to control the stereochemical outcome of reactions, yielding single diastereoisomeric products with complete stereoselectivity. cdnsciencepub.comrsc.orgrsc.org

Diastereoselective Reactions : When multiple chiral centers are present, controlling the relative stereochemistry is crucial. Reactions can be designed to be highly diastereoselective, for instance, in the synthesis of 2,6-cis-substituted piperidinones. cdnsciencepub.com

Chiral Resolution : If a synthesis produces a mixture of enantiomers (a racemate), they can be separated in a subsequent step. This can be achieved by various methods, including recrystallization with a chiral acid or base, or through chromatography using a chiral stationary phase. google.com

The absolute configuration of the synthesized products is typically confirmed using techniques such as X-ray crystallography and advanced NMR methods. cdnsciencepub.comrsc.org

Theoretical and Computational Chemistry Studies of 2 2,5 Difluorobenzyl Piperidine

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as 2-(2,5-difluorobenzyl)piperidine, to a macromolecular target, typically a protein. nih.govmdpi-res.com These methods are instrumental in drug discovery for identifying potential lead compounds and optimizing their interactions. ucl.ac.ukresearchgate.net

In the context of this compound and related structures, docking studies can elucidate how the molecule fits into the binding pocket of a receptor. nih.govnih.gov The difluorobenzyl group and the piperidine (B6355638) ring play crucial roles in establishing interactions with amino acid residues. The simulations can predict various binding modes, and the most favorable ones are often stabilized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The binding energy, a key output of docking simulations, provides a quantitative estimate of the binding affinity. nih.gov For instance, in studies of similar piperidine derivatives, docking scores have been used to rank compounds based on their predicted affinity for a target protein. researchgate.netnih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the electronic structure and properties of molecules. jksus.orgresearchgate.net These methods are based on the principles of quantum mechanics and provide valuable information that complements experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.netacs.org It is employed to determine the optimized geometry of this compound, which corresponds to the lowest energy conformation of the molecule. nih.govnanobioletters.com By calculating bond lengths, bond angles, and dihedral angles, DFT provides a precise three-dimensional representation of the molecule. nih.gov These calculated geometric parameters can be compared with experimental data, often showing good agreement. nih.govuomphysics.net

DFT calculations also provide insights into the electronic properties of the molecule, such as its total energy, dipole moment, and the distribution of electron density. jksus.orgresearchgate.net This information is crucial for understanding the molecule's polarity and its potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For this compound, FMO analysis can identify the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule highlights the nucleophilic and electrophilic sites, respectively. wuxiapptec.com

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. nih.govnih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. nih.govnih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A measure of chemical reactivity and stability. nih.govnih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. nih.gov This analysis helps to understand intramolecular charge transfer and delocalization of electron density. scirp.orgacs.org

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |

| Hyperconjugation | Filled bonding or lone pair orbitals | Vacant anti-bonding orbitals | Indicates the strength of the interaction. |

| Intramolecular Charge Transfer | Electron-rich regions | Electron-deficient regions | Contributes to molecular stability and electronic properties. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is used to predict the sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays different colors to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.delibretexts.org

For this compound, the MEP map would likely show negative potential around the fluorine atoms and the nitrogen atom of the piperidine ring, making these areas potential sites for interaction with electrophiles. Conversely, the hydrogen atoms would exhibit a more positive potential.

Conformational Analysis through Computational Methods

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. d-nb.info Computational methods are extensively used to perform conformational analysis, which involves identifying the stable conformers of a molecule and determining their relative energies. nih.govresearchgate.netrsc.org

For this compound, conformational analysis would focus on the orientation of the 2,5-difluorobenzyl group relative to the piperidine ring and the chair, boat, or twist-boat conformations of the piperidine ring itself. d-nb.infonih.gov DFT calculations can be used to optimize the geometry of different possible conformers and calculate their relative energies to identify the most stable ones. mdpi.com This information is critical for understanding how the molecule might bind to a receptor, as only specific conformations may be active. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |

| Chair (Axial) | Calculated energy value | Angles defining the substituent position |

| Chair (Equatorial) | Calculated energy value | Angles defining the substituent position |

| Boat/Twist-Boat | Calculated energy value | Angles defining the ring conformation |

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and molecular recognition properties of chemical compounds. NCI analysis is a computational method that helps in the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. While specific NCI analysis for this compound is not extensively detailed in the available literature, the structural motifs of the molecule allow for predictions of the types of noncovalent interactions that are likely to be significant.

The structure of this compound contains a piperidine ring and a difluorobenzyl group, which are capable of participating in various noncovalent interactions. The piperidine ring contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. The nitrogen atom itself can also act as a hydrogen bond acceptor. The fluorine atoms on the benzyl (B1604629) group are highly electronegative and can participate in hydrogen bonding with the N-H group of the piperidine ring or with other suitable donors in its environment.

In similar fluorinated piperidine systems, intramolecular hydrogen bonds have been observed. For instance, in 2,6-bis(2,6-difluorophenyl)piperidin-4-ones, evidence from NMR spectroscopy and X-ray crystallography has pointed to the existence of a three-center hydrogen bond between the NH proton and two neighboring fluorine atoms. acs.org This type of interaction can significantly influence the conformational preferences of the molecule. The presence of C-H···F interactions is also a possibility, further contributing to the conformational rigidity of the molecule. The study of these interactions is often carried out using methods like Hirshfeld surface analysis, which can quantify and visualize intermolecular contacts. acs.org

A theoretical NCI analysis of this compound would likely reveal regions of weak to moderate hydrogen bonding involving the N-H group and the fluorine atoms, as well as van der Waals interactions between the aliphatic part of the piperidine ring and the aromatic ring. These interactions collectively dictate the molecule's preferred conformation and its potential for interaction with biological targets.

Prediction of Electronic Parameters and Reactivity Descriptors

The electronic properties and reactivity of a molecule can be effectively described by a set of global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are typically calculated using Density Functional Theory (DFT) and provide insights into the chemical stability and reactivity of the compound. acs.orgresearchgate.net

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. It is calculated as S = 1 / (2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

| Parameter | Symbol | Formula | Typical Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -5.5 |

| LUMO Energy | ELUMO | - | -0.5 to 0.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 to 7.0 |

| Ionization Potential | I | -EHOMO | 5.5 to 6.5 |

| Electron Affinity | A | -ELUMO | -0.5 to 0.5 |

| Electronegativity | χ | (I + A) / 2 | 2.5 to 3.5 |

| Chemical Hardness | η | (I - A) / 2 | 2.5 to 3.5 |

| Chemical Softness | S | 1 / (2η) | 0.14 to 0.20 |

| Electrophilicity Index | ω | μ² / (2η) | 0.8 to 1.5 |

These predicted values suggest that this compound would be a relatively stable molecule with a significant HOMO-LUMO gap. The electronegativity and electrophilicity index values would be indicative of its potential to participate in charge-transfer interactions.

Preclinical Biological Evaluation and Target Identification for 2 2,5 Difluorobenzyl Piperidine Derivatives

In Vitro Enzyme and Receptor Binding Affinity Studies

In vitro studies are fundamental in determining the direct interaction of a compound with its molecular targets, such as receptors and enzymes. For 2-(2,5-difluorobenzyl)piperidine derivatives, these assays have been crucial in identifying their potential therapeutic applications by quantifying their binding affinities.

Neurotransmitter Receptor Modulation (e.g., Serotonin (B10506), Dopamine)

Derivatives of this compound have been investigated for their ability to modulate neurotransmitter receptors, which are key targets in the treatment of various neurological and psychiatric disorders. The serotonergic and dopaminergic systems are of particular interest due to their roles in mood, cognition, and motor control. nih.govgoogle.com

The interaction of these derivatives with serotonin (5-HT) and dopamine (B1211576) (D) receptors is a critical area of investigation. For instance, studies have shown that specific substitutions on the piperidine (B6355638) ring can significantly influence binding affinity and selectivity for different receptor subtypes. chemrxiv.orgnih.gov The modulation of these receptors can have profound effects on neurotransmission. nih.govgoogle.com For example, antagonism of the 5-HT2A receptor is a known mechanism for atypical antipsychotics, while modulation of dopamine receptors is central to the treatment of schizophrenia and Parkinson's disease. nih.govnih.gov

Research into related benzoylpiperidine compounds has demonstrated that structural modifications can lead to potent and selective ligands for 5-HT2A and D2 receptors. nih.gov While specific binding data for this compound itself is not extensively detailed in the provided results, the general principles of structure-activity relationships within this class of compounds suggest that the 2,5-difluoro substitution pattern on the benzyl (B1604629) ring likely plays a significant role in modulating receptor affinity. The electronegativity and steric properties of the fluorine atoms can influence the compound's interaction with the receptor's binding pocket.

Table 1: Representative Neurotransmitter Receptor Binding Data for Piperidine Derivatives

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| Piperidine-based scaffold | σ1 | 0.7 - 1,283 | High selectivity over D4 |

| (S)-3-oxopiperidine with N-methyl-5-indazole | σ1 | 37 | Significantly less active against D4 |

| Benzoylpiperidine derivatives | 5-HT2A | pKi values 6.55 - 8.35 | Varied, with some showing high selectivity over D2 |

| Benzoylpiperidine derivatives | D2 | pKi values < 5 - 6.19 | Generally lower affinity compared to 5-HT2A |

Kinase Inhibition Assays (e.g., TRK, ITK, BTK)

Kinases are a class of enzymes that play a crucial role in cell signaling and are implicated in numerous diseases, including cancer and inflammatory disorders. ed.ac.uk Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. ed.ac.ukresearchgate.net Derivatives of this compound have been evaluated for their potential to inhibit various kinases, including Tropomyosin receptor kinase (TRK), Interleukin-2-inducible T-cell kinase (ITK), and Bruton's tyrosine kinase (BTK).

Both ITK and BTK are key components of immune cell signaling pathways. imtm.czchemrxiv.org ITK is predominantly expressed in T-cells and is involved in their activation and differentiation, while BTK is crucial for B-cell receptor signaling. imtm.czchemrxiv.org Dysregulation of these kinases is associated with various cancers and autoimmune diseases. imtm.czchemrxiv.org

Recent studies have explored azaspirooxindolinone derivatives, which share structural similarities with piperidine-containing compounds, as inhibitors of ITK and BTK. imtm.cz For instance, certain compounds demonstrated cytotoxicity in ITK-positive and BTK-positive cancer cell lines. imtm.cz Specifically, compound 3d showed high cytotoxicity in ITK-positive Jurkat cells (IC50 = 3.58 µM) and BTK-positive Ramos cells (IC50 = 3.06 µM). imtm.cz Another compound, 3j, also exhibited strong cytotoxicity in Ramos (IC50 = 1.38 µM) and Jurkat (IC50 = 4.16 µM) cells. imtm.cz These findings suggest that the piperidine scaffold, as part of a larger molecule, can be a key structural element for potent kinase inhibition.

Table 2: Kinase Inhibition Data for Related Heterocyclic Compounds

| Compound/Derivative Class | Kinase Target | Inhibition (IC50, µM) | Cell Line |

|---|---|---|---|

| Azaspirooxindolinone derivative (3d) | ITK | 3.58 | Jurkat |

| Azaspirooxindolinone derivative (3d) | BTK | 3.06 | Ramos |

| Azaspirooxindolinone derivative (3j) | BTK | 1.38 | Ramos |

| Azaspirooxindolinone derivative (3j) | ITK | 4.16 | Jurkat |

| Tolebrutinib | BTK | 0.0007 | Cellular Assay |

| Evobrutinib | BTK | 0.0335 | Cellular Assay |

| Fenebrutinib | BTK | 0.0029 | Cellular Assay |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov Inhibition of AChE is a well-established therapeutic strategy for the management of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. researchgate.netnih.gov

Several studies have investigated the potential of piperidine derivatives as AChE inhibitors. researchgate.netnih.gov For example, a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives incorporating a piperidine moiety were designed and evaluated as AChE inhibitors. nih.gov One compound from this series, 10q, demonstrated potent AChE inhibitory activity with an IC50 value of 0.88 µM, which was superior to the reference drug Huperzine-A. nih.gov This compound also exhibited selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov

Molecular docking studies have provided insights into the binding modes of these inhibitors, suggesting that they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govresearchgate.net While specific data for this compound is not available, the established activity of related piperidine-containing compounds highlights the potential of this scaffold for the development of novel AChE inhibitors.

Table 3: Acetylcholinesterase (AChE) Inhibition by Piperidine and Related Derivatives

| Compound/Derivative | AChE Inhibition (IC50) | BuChE Inhibition (IC50) | Inhibition Mode |

|---|---|---|---|

| Compound 10q (pyrimidine-5-carboxamide derivative) | 0.88 µM | 10.0 µM | Mixed |

| Indole-piperidine amide (23a) | 0.32 µM | - | Mixed |

| Phthalimide derivative (7aIII) | 18.44 nM | - | - |

| Phthalimide derivative (10a) | 13.58 nM | - | - |

Cellular Assays for Functional Modulation

Cellular assays provide a more physiologically relevant context to evaluate the functional consequences of a compound's interaction with its molecular targets. These assays measure the downstream effects of target engagement within a living cell.

Assays for CFTR Potentiation

The cystic fibrosis transmembrane conductance regulator (CFTR) is a protein that functions as a chloride ion channel, and its dysfunction is the underlying cause of cystic fibrosis (CF). googleapis.comnih.gov Potentiators are a class of drugs that enhance the function of the CFTR protein at the cell surface. googleapis.comnih.gov

Assays to identify CFTR potentiators often utilize fluorescent voltage-sensing dyes to measure changes in membrane potential in cells expressing mutant CFTR. googleapis.com An increase in the fluorescent signal indicates an increase in functional CFTR activity. While direct data on this compound is not provided, the search results indicate the use of related difluorophenyl-containing compounds in CFTR assays. google.com Furthermore, the development of various small-molecule potentiators for CFTR highlights the ongoing search for novel chemical scaffolds with this activity. nih.gov The structural features of this compound could potentially be explored in the context of CFTR modulation.

Table 4: Cellular Assays for CFTR Potentiation

| Assay Type | Principle | Readout |

|---|---|---|

| Membrane Potential Optical Methods | Use of fluorescent voltage-sensing dyes to measure changes in membrane potential. | Increased fluorescence indicates enhanced CFTR function. |

Antiproliferative Activity in Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. Derivatives of this compound and related structures have been evaluated for their antiproliferative activity against various cancer cell lines.

Research has shown that benzimidazole (B57391) derivatives, some of which incorporate a difluorobenzyl moiety, exhibit antiproliferative activity. acs.org For instance, certain N-fluoroaryl benzimidazole derivatives have shown in vitro cytotoxicity against MCF-7 breast cancer cells. acs.org Similarly, other studies have reported that various heterocyclic compounds containing the piperidine scaffold possess significant anticancer properties. nih.govnih.gov For example, some 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have demonstrated potent antiproliferative activity against HeLa, HT-29, MCF-7, and HepG-2 cancer cell lines. nih.gov

A study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which included a 4-hydroxymethylpiperidine moiety, revealed broad-spectrum antiproliferative activity across a panel of 60 cancer cell lines. researchgate.netmdpi.com Two compounds, 5a and 5d, were particularly effective, showing superior potency compared to paclitaxel (B517696) in 21 different cancer cell lines, especially renal cancer and melanoma cell lines. researchgate.netmdpi.com These findings underscore the potential of the piperidine scaffold, in combination with various aromatic substitutions like the difluorobenzyl group, in the development of novel anticancer agents.

Table 5: Antiproliferative Activity of Piperidine-Containing Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazolidin-4-one derivative (28) | HeLa, MCF-7, LNCaP, A549 | 3.2, 2.1, 2.9, 4.6 |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | KM12 (Colon) | 1.25 |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | SNB-75 (CNS) | 1.26 |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | A498 (Renal) | 1.33 |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5d) | EKVX (Non-small cell lung) | 1.72 |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5d) | COLO 205 (Colon) | 1.65 |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5d) | A498 (Renal) | 1.26 |

Antimicrobial Efficacy in Laboratory Strains

Derivatives of piperidine are recognized for their potential as antimicrobial agents, with research demonstrating efficacy against a range of bacterial and fungal pathogens. nih.govacademicjournals.org The inclusion of halogenated benzene (B151609) rings, such as the 2,5-difluorobenzyl group, is a common strategy in medicinal chemistry to modulate biological activity.

Studies on related piperidine derivatives have shown that their antimicrobial effectiveness can be significant. For instance, certain synthesized piperidine derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov In one study, novel piperidine compounds were evaluated against a panel of seven bacterial strains, with one derivative exhibiting the strongest inhibitory action and the most favorable MIC results. academicjournals.org Specifically, this compound showed an MIC of 0.75 mg/ml against Bacillus subtilis and 1.5 mg/ml against Bacillus cereus, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org

Furthermore, the synthesis of chlorokojic acid derivatives incorporating a 2,5-difluorobenzyl piperazine (B1678402) moiety, structurally related to this compound, showed activity against various standard and drug-resistant bacterial strains as well as fungal species like Candida albicans. tandfonline.com The evaluation of N-substituted piperidine derivatives has also been a focus of antiviral research. mdpi.com Other research into naphthyridine derivatives, which sometimes incorporate piperidine rings, has yielded compounds with potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

The antimicrobial potential often depends on the specific substitutions on the piperidine ring and the nature of the aromatic moiety. The data below summarizes findings from various studies on piperidine derivatives, illustrating the range of activity observed.

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives This table is representative of research on piperidine derivatives and may not include the specific this compound compound.

| Compound Class | Test Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Piperidine Derivative | Bacillus subtilis | 0.75 mg/ml | academicjournals.org |

| Piperidine Derivative | Escherichia coli | 1.5 mg/ml | academicjournals.org |

| Piperidine Derivative | Staphylococcus aureus | 1.5 mg/ml | academicjournals.org |

| Halogenobenzene Substituted Piperidines | Various Bacteria | 32-512 µg/ml | nih.gov |

Anti-fibrotic Activity in Cell Models

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix components, leading to tissue scarring and organ dysfunction. A key mediator in this process is the transforming growth factor-beta (TGF-β) pathway. While direct studies focusing exclusively on the anti-fibrotic activity of this compound in cell models are not widely detailed in the available literature, targeting pathways involved in fibrosis is a significant area of therapeutic research.

Research has demonstrated that inhibiting the TGF-β type II receptor (TGF-βRII) can be an effective anti-fibrotic strategy. In a mouse model of unilateral ureteral obstruction, a method that induces renal fibrosis, the use of small interference RNA (siRNA) to downregulate TGF-βR expression led to a significant decrease in collagen content and suppressed the progression of renal interstitial fibrosis. nih.gov This highlights the potential of molecules that can interfere with the TGF-β signaling cascade to act as anti-fibrotic agents. Given the diverse biological activities of piperidine derivatives, their potential to modulate pathways like TGF-β in cellular models of fibrosis represents a logical avenue for future investigation.

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds for their activity against a specific biological target. bmglabtech.comnih.gov This automated process utilizes robotics and miniaturized assays, typically in 96-, 384-, or 1536-well plate formats, to quickly identify "hits"—compounds that show a desired biological effect. nih.govjapsonline.com

The primary role of HTS is not to identify a final drug but to provide promising lead compounds that serve as the starting point for medicinal chemistry optimization. bmglabtech.comresearchgate.net In the context of discovering novel piperidine-based compounds, HTS would be employed to screen large chemical libraries for molecules that interact with a target of interest, such as a specific enzyme or receptor. Libraries used in HTS are designed to have broad chemical diversity, and would likely include compounds containing privileged structures like the piperidine ring and various functionalized aromatic groups, including difluorophenyl moieties. nih.gov

The process generally involves:

Assay Development: Creating a robust and automated assay that measures a specific biological activity (e.g., enzyme inhibition, receptor binding). Fluorescence-based assays are very common. researchgate.net

Library Screening: Testing a large collection of compounds in the developed assay.

Hit Identification: Identifying compounds that meet a predefined activity threshold.

Hit Confirmation and Validation: Re-testing initial hits to confirm their activity and rule out false positives.

A structurally related compound, 4-{[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl], was identified in the context of HTS targeting viral proteins, demonstrating the utility of this approach for finding molecules with the difluorophenyl-heterocycle scaffold. chemrxiv.org

Mechanism of Action Studies at the Preclinical Level

Determining the mechanism of action (MoA) is a critical step in the preclinical development of any potential therapeutic agent. For derivatives of this compound, the MoA is intrinsically linked to the specific biological target they are designed to inhibit. The core structure can be found in compounds developed for a wide array of targets.

One area of investigation for structurally related molecules has been in the treatment of infectious diseases. For example, urea (B33335) derivatives of 2-aryl-benzothiazol-5-amines, which resulted from the optimization of a screening hit, were developed as potent agents against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov The optimization of these molecules focused on improving metabolic stability and brain penetration, leading to a lead compound that achieved cures in murine models of the disease. nih.gov

In the field of oncology, piperidine derivatives have been incorporated into inhibitors of various kinases. For instance, imidazo[1,2-a]pyridine (B132010) derivatives were designed as PI3Kα inhibitors, a key enzyme in a signaling pathway that promotes cell growth and proliferation in many cancers. tandfonline.com Similarly, pyrrole-2-carboxamide derivatives have been identified as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the survival of M. tuberculosis. nih.gov The mechanism here involves disrupting the transport of mycolic acids, a crucial component of the mycobacterial cell wall. nih.gov

In Vitro Selectivity and Potency Profiling

The in vitro evaluation of potency and selectivity is fundamental to drug development, providing key data on a compound's efficacy and potential for off-target effects. Potency is typically measured as the concentration of the compound required to elicit a 50% response (IC₅₀ for inhibition or EC₅₀ for activation), while selectivity refers to a compound's ability to interact with its intended target over other related targets.

Derivatives incorporating the 2-(2,5-difluorophenyl) moiety attached to a heterocyclic ring like piperidine or pyrrolidine (B122466) have been the subject of extensive optimization to achieve high potency and selectivity. For example, in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes, a series of substituted-[(3R)-amino-2-(2,5-difluorophenyl)]tetrahydro-2H-pyran analogs were synthesized and evaluated. researchgate.net Optimization efforts led to potent and selective inhibitors with good activity against other peptidases like DPP-8 and FAP. researchgate.net

In the pursuit of antitrypanosomal agents, medicinal chemistry optimization of a lead compound led to urea derivatives with potent in vitro activity against T. brucei at concentrations below 3.6 μM, while showing no toxicity to mammalian cells. nih.gov

Structure-activity relationship (SAR) studies are crucial in this phase. For instance, in the development of METTL3 inhibitors, replacing a methylamine (B109427) with a benzylamine (B48309) on a core structure led to a 6-fold increase in potency. acs.org Similarly, modifying the piperidine ring in a series of HBV capsid assembly modulators was explored to improve activity. nih.gov The data derived from these profiling studies are essential for selecting candidate compounds for further development.

Table 2: Representative In Vitro Potency of Piperidine-Related Derivatives This table illustrates the potency achieved in different therapeutic areas with compounds containing related structural motifs. IC₅₀/Kᵢ values indicate the concentration needed for 50% inhibition.

| Compound Class / Target | Potency | Selectivity Profile | Reference |

|---|---|---|---|

| 5-HT₇ Receptor Ligands (Benzoylpiperidine) | Kᵢ = 2 nM | Selective vs. 5-HT₆ and 5-HT₁ₐ | nih.gov |

| METTL3 Inhibitors | IC₅₀ = 5.0 μM (initial) -> 5 nM (optimized) | Optimized for potency | acs.org |

| Pan-Pim Kinase Inhibitors (Indazole-based) | IC₅₀ = 0.4 nM (Pim-1) | High potency against Pim kinases | mdpi.com |

| PI3Kα Inhibitors (Imidazopyridine-based) | IC₅₀ = 150 nM | Profiled against cancer cell lines | tandfonline.com |

Advanced Analytical Methodologies for Research Characterization of 2 2,5 Difluorobenzyl Piperidine

Spectroscopic Techniques in Structural Confirmation

Spectroscopy is fundamental to the elucidation of the three-dimensional structure of 2-(2,5-Difluorobenzyl)piperidine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide precise information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and position of fluorine atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the difluorobenzyl group, the aliphatic protons of the piperidine (B6355638) ring, the benzylic methylene (B1212753) (CH₂) protons, and the amine (NH) proton. chemicalbook.comhmdb.ca The piperidine ring protons typically appear as complex multiplets in the upfield region (δ 1.5–3.0 ppm), while the aromatic protons resonate further downfield, with their splitting patterns influenced by the fluorine substituents. chemicalbook.com

¹³C NMR: Carbon NMR reveals the number of non-equivalent carbon atoms in the molecule. pressbooks.pubmasterorganicchemistry.com The spectrum for this compound would display signals corresponding to the piperidine ring carbons, the benzylic carbon, and the aromatic carbons. libretexts.org The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, and these carbons will appear as doublets due to carbon-fluorine (C-F) coupling. rsc.org Carbonyl carbons, if present as impurities, would be distinctly observed in the far downfield region (160-220 ppm). libretexts.org